![molecular formula C18H18N2O2 B14206662 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 827314-21-6](/img/structure/B14206662.png)
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs . The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and it is substituted with a phenyl group and a 4-methylphenylmethylamino group.
Vorbereitungsmethoden
The synthesis of 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with 1-phenylpyrrolidine-2,5-dione under appropriate reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Wirkmechanismus
The mechanism of action of 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .
Vergleich Mit ähnlichen Verbindungen
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2,5-dione: This compound has a benzyl group instead of the 4-methylphenylmethylamino group, leading to different biological activities.
1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione: This compound has a 3,4-dimethylphenyl group, which may result in different chemical reactivity and biological properties.
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione: The presence of an ethoxy group in this compound can influence its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
827314-21-6 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)12-19-16-11-17(21)20(18(16)22)15-5-3-2-4-6-15/h2-10,16,19H,11-12H2,1H3 |
InChI-Schlüssel |
MBTOABWWJINUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
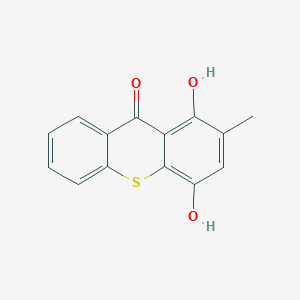
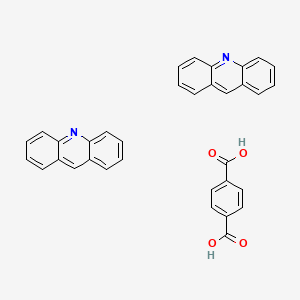
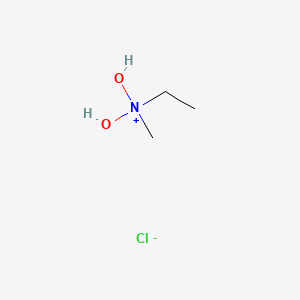
![4-Ethoxy-6-(6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14206621.png)
![N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14206626.png)
![1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene](/img/structure/B14206634.png)
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
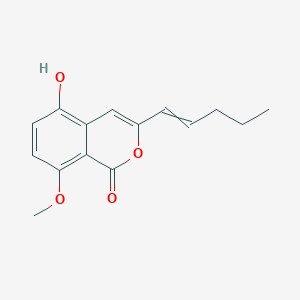

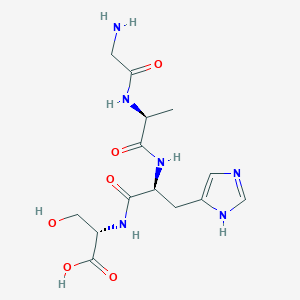
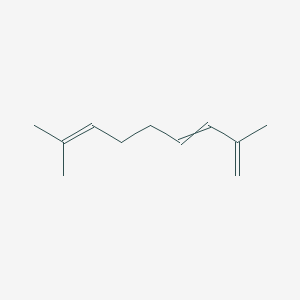
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
